4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-26(22,16-4-5-17-18(12-16)24-10-9-23-17)20-8-3-11-25-14-15(20)13-19-6-1-2-7-19/h4-5,12,15H,1-3,6-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEZIBYJFZWPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article discusses its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane
- Molecular Formula : C₁₈H₁₈N₂O₆S₂
- Molecular Weight : 460.47 g/mol
This compound features a thiazepane ring and a benzodioxine moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research into the biological activities of compounds similar to 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane indicates potential activities including:
- Antimicrobial Activity : Compounds with benzodioxine structures have shown effectiveness against various bacterial strains. For instance, derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The thiazepane ring in various derivatives has been linked to anticancer activity. Studies suggest that modifications in the thiazepane structure can enhance cytotoxic effects on cancer cell lines .
Antimicrobial Activity
A study conducted on related compounds demonstrated that those with sulfonamide groups exhibit substantial antimicrobial properties. The sulfonyl group enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Anticancer Activity
Research has shown that thiazepane derivatives can induce apoptosis in cancer cells. For example, a derivative of this compound was tested against various cancer cell lines and showed IC50 values indicating effective cytotoxicity.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a related benzodioxine compound. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests that structural modifications in benzodioxine derivatives can lead to enhanced antimicrobial properties.
Case Study 2: Anticancer Potential
In another study involving thiazepane derivatives, researchers found that specific modifications led to increased apoptosis in human lung carcinoma cells (A549). The study reported that compounds with higher lipophilicity showed better cellular uptake and cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of its 1,4-thiazepane core, sulfonated benzodioxine, and pyrrolidine substituent. Below is a comparative analysis with analogous heterocycles:
Table 1: Structural and Functional Comparison
Key Observations
Core Flexibility: The 1,4-thiazepane core offers greater conformational flexibility than five-membered rings (e.g., thiazolidinones in ) but may reduce metabolic stability compared to rigid fused systems like benzoxathiins .
Synthesis Complexity :
- The target compound’s synthesis likely parallels methods for benzodioxine sulfonylation (e.g., sodium acetate-mediated reactions in ) and thiazepane functionalization (e.g., hydrazide cyclization in ).
- Comparatively, imidazo-pyridine hybrids require advanced coupling techniques, suggesting the target compound may be more accessible for scalable synthesis.
Biological Relevance: Pyrrolidine substituents (common in ) are associated with enhanced blood-brain barrier penetration, hinting at CNS applications.
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
The benzodioxine sulfonyl group is a critical precursor. The synthesis begins with 2,3-dihydrobenzo[b][1, dioxine-6-amine , which undergoes sulfonylation using benzenesulfonyl chloride under controlled pH conditions . A modified approach employs chlorosulfonic acid to directly sulfonate the benzodioxine ring, though this requires precise temperature control (0–5°C) to avoid over-sulfonation .
Key Reaction Conditions :
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Sulfonating Agent : Benzenesulfonyl chloride (1.2 eq)
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Base : Aqueous NaOH (pH 9–10)
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Solvent : Dichloromethane (DCM)
The sulfonyl chloride intermediate is isolated via extraction and purified by recrystallization from toluene .
Formation of the 1,4-Thiazepane Core
The 1,4-thiazepane ring is constructed through a cyclization reaction. A common method involves reacting 1,4-diaminobutane with thiirane (ethylene sulfide) under acidic conditions . Alternatively, cysteine derivatives can undergo intramolecular cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) .
Optimized Protocol :
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Starting Material : 3-Amino-1-propanethiol (1.0 eq)
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Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate
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Yield : 55–60%
Introduction of the Pyrrolidin-1-ylmethyl Group
The pyrrolidine moiety is introduced via Mannich reaction or reductive amination . A two-step approach is preferred:
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Chloromethylation : Treat the thiazepane intermediate with formaldehyde and HCl gas to form the chloromethyl derivative.
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Amination : React with pyrrolidine in DMF using LiH as a base at 60°C .
Critical Parameters :
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Molar Ratio : Thiazepane : pyrrolidine = 1 : 1.5
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Catalyst : LiH (1.2 eq)
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Reaction Time : 12 hours
Final Coupling of Sulfonyl and Thiazepane Moieties
The sulfonyl chloride intermediate is coupled to the functionalized thiazepane using a nucleophilic substitution or Schotten-Baumann reaction .
Schotten-Baumann Protocol :
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Reactants :
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Thiazepane-pyrrolidine derivative (1.0 eq)
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2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.1 eq)
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Conditions :
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Solvent : THF/H₂O (2:1)
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Base : Triethylamine (2.5 eq)
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Temperature : 0°C → room temperature (24 hours)
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Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)
Analytical Characterization and Optimization
Spectroscopic Validation :
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¹H-NMR : Key signals include δ 4.25–4.40 (dioxane CH₂), δ 3.80–3.95 (thiazepane S-CH₂), and δ 2.50–2.70 (pyrrolidine N-CH₂) .
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IR : S=O stretch at 1150 cm⁻¹, C-O-C (dioxane) at 1240 cm⁻¹ .
Yield Optimization Strategies :
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Sulfonylation : Use excess sulfonyl chloride (1.5 eq) with slow addition to minimize side reactions .
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Cyclization : Replace PPA with Eaton’s reagent (P₂O₅ in methanesulfonic acid) to improve yield to 75% .
Challenges and Alternative Routes
Stereochemical Control :
The thiazepane ring introduces a stereocenter at C3. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution is under investigation .
Alternative Sulfonation :
Direct sulfonation of 1,4-benzodioxane using SO₃/DMF complex in DCM achieves 80% conversion but requires rigorous drying .
Scalability and Industrial Considerations
Large-Scale Adaptations :
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis for 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane?
- Methodological Answer : Multi-step synthesis typically involves sequential functionalization of the thiazepane core. Key steps include:
- Sulfonylation : Introduce the 2,3-dihydrobenzodioxine sulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
- Pyrrolidine Substitution : The pyrrolidin-1-ylmethyl group is added via nucleophilic substitution or reductive amination, requiring catalysts like NaBH(OAc)₃ to stabilize intermediates .
- Purification : Use column chromatography (hexane/EtOAc gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. How can the compound’s structural integrity be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the thiazepane ring conformation, sulfonyl group position, and pyrrolidine substitution. Compare chemical shifts with analogous compounds (e.g., δ ~3.5–4.0 ppm for benzodioxine protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed [M+H]⁺). Discrepancies >2 ppm require re-evaluation of synthesis steps .
- FT-IR : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and thiazepane ring vibrations .
Q. What in vitro assays are recommended to assess its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs or ion channels (common targets for thiazepane derivatives) using radioligand displacement or fluorescence polarization .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls .
- Enzyme Inhibition : Test sulfonamide-related activity (e.g., carbonic anhydrase inhibition) via spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce sulfonyl chloride hydrolysis. Use slow addition of reagents to prevent exothermic side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonylation efficiency. Add molecular sieves to absorb moisture .
- Catalysts : Triethylamine or DMAP can accelerate sulfonyl group transfer. Optimize equivalents (1.2–1.5 eq.) to minimize waste .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Assay-Specific Artifacts : Check for solvent interference (e.g., DMSO >1% inhibits some enzymes) or redox activity (thiazepane’s sulfur may interfere with fluorescence assays) .
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) to cross-validate results .
Q. What experimental strategies assess the compound’s stability under environmental or physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., sulfonic acid formation) .
- Photodegradation : Expose to UV-Vis light (300–800 nm) and analyze spectral changes. Use LC-MS to track photooxidation products .
- Microsomal Stability : Use liver microsomes (human/rat) to predict metabolic pathways. Identify metabolites via UPLC-QTOF .
Q. How can in silico modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Focus on sulfonyl and pyrrolidine groups as key pharmacophores .
- MD Simulations : Run 100-ns trajectories to assess conformational flexibility of the thiazepane ring and its impact on binding .
- QSAR : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
